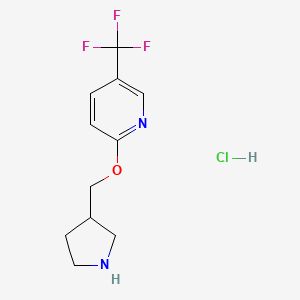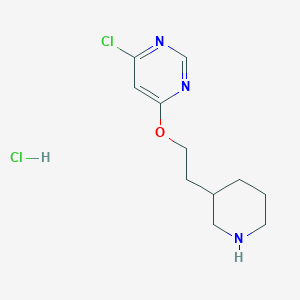![molecular formula C13H18ClNO2 B1397645 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride CAS No. 1219976-42-7](/img/structure/B1397645.png)
1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride
Vue d'ensemble
Description
1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride, also known as PPOP, is a chemical compound with the molecular formula C14H20ClNO2 . It is a white crystalline solid.
Molecular Structure Analysis
The molecular structure of 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride is represented by the formula C14H20ClNO2 .Applications De Recherche Scientifique
Inhibition of Blood Platelet Aggregation
- Grisar et al. (1976) identified a compound related to 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride that inhibits ADP-induced aggregation of blood platelets. The compound was selected from a series of similar compounds and showed potential for antiplatelet aggregation both in vitro and ex vivo in guinea pigs (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).
Antibacterial Activity
- A study by Merugu, Ramesh, and Sreenivasulu (2010) synthesized a compound including 1-(4-(piperidin-1-yl) phenyl) ethanone through microwave irradiation. The compound exhibited antibacterial properties, showing potential in antimicrobial applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial and Antitumor Activity
- A compound synthesized using 1-(4-(piperidin-1-yl) phenyl) ethanone demonstrated antimicrobial activity, suggesting its use in combating bacterial infections. Additionally, compounds related to 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride have been studied for their potential anticancer activities, particularly against breast cancer cells (Wanjari, 2020).
Electrochemical Synthesis
- Nematollahi and Amani (2011) researched the electrochemical oxidation of a compound related to 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride. This study highlights the potential for developing environmentally friendly synthetic methods for similar compounds (Nematollahi & Amani, 2011).
Synthesis and Antipsychotic Evaluation
- Bhosale et al. (2014) explored the synthesis of compounds related to 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride for potential antipsychotic activity. The study included pharmacological evaluation and computational studies, indicating its relevance in neuroscience and mental health research (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Anti-Inflammatory Activity
- Singh et al. (2020) examined phenyl dimer compounds, including those structurally related to 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride, for anti-inflammatory activities. The compounds showed varying degrees of effectiveness in inhibiting inflammation (Singh, Dowarah, Tewari, & Geiger, 2020).
Propriétés
IUPAC Name |
1-(4-piperidin-3-yloxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10(15)11-4-6-12(7-5-11)16-13-3-2-8-14-9-13;/h4-7,13-14H,2-3,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLWVXBHIHMPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397562.png)
![3-[(4-Propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397563.png)
![2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397564.png)
![2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride](/img/structure/B1397566.png)
![3-[(3,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397569.png)
![2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397571.png)
![3-[(3-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397572.png)
![4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397573.png)
![2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397577.png)
![3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397578.png)

![3-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1397583.png)

